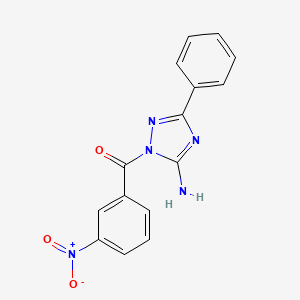
1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has a unique structure that makes it a promising candidate for drug discovery, catalysis, and material science.
Wirkmechanismus
The mechanism of action of 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves the interaction of the molecule with specific targets in the cell. The nitro group in the molecule acts as an electron-withdrawing group, leading to the destabilization of the target molecule. Additionally, the triazole ring in the molecule allows for the formation of hydrogen bonds with the target molecule, leading to the inhibition of its activity. The exact mechanism of action of this compound varies depending on the target molecule and requires further investigation.
Biochemical and Physiological Effects:
1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, leading to the inhibition of cell growth and proliferation. Additionally, this molecule has been reported to exhibit antibacterial and antifungal activity, leading to the inhibition of bacterial and fungal growth. The exact biochemical and physiological effects of this compound require further investigation to determine its potential applications in various fields.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine in lab experiments include its unique structure, which allows for the interaction with specific targets in the cell. Additionally, this compound has shown promising activity against various targets, making it a potential candidate for drug discovery and catalysis. However, the limitations of using this compound in lab experiments include its moderate yield during synthesis, which requires further optimization to improve the efficiency of the process.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine. In drug discovery, this molecule can be further optimized to improve its activity against specific targets, leading to the development of novel drugs with high efficacy. Additionally, this compound can be used to synthesize functional materials with unique optical and electronic properties, leading to the development of novel materials with potential applications in various fields. Further investigation is required to determine the exact mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a promising compound with potential applications in drug discovery, catalysis, and material science. The unique structure of this molecule allows for the interaction with specific targets in the cell, leading to its potential applications in various fields. Further investigation is required to determine the exact mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis method of 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves the reaction between 3-nitrobenzoyl chloride and phenyl triazole in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom by the triazole ring, resulting in the formation of the desired product. The yield of this reaction is moderate, and further optimization is required to improve the efficiency of the synthesis.
Wissenschaftliche Forschungsanwendungen
1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has shown potential applications in various fields of scientific research. In drug discovery, this molecule has been reported to exhibit promising activity against cancer cells, bacteria, and fungi. The unique structure of this compound allows it to interact with specific targets in the cell, leading to the inhibition of cell growth and proliferation. Additionally, this molecule has shown potential as a catalyst in organic reactions, leading to the formation of complex molecules with high efficiency. In material science, this compound has been used to synthesize functional materials with unique optical and electronic properties.
Eigenschaften
IUPAC Name |
(5-amino-3-phenyl-1,2,4-triazol-1-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3/c16-15-17-13(10-5-2-1-3-6-10)18-19(15)14(21)11-7-4-8-12(9-11)20(22)23/h1-9H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDPMQKSXIKGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)

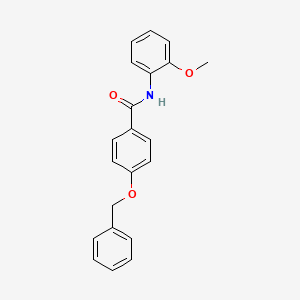
![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
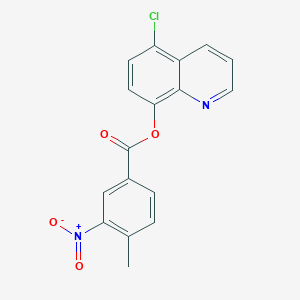
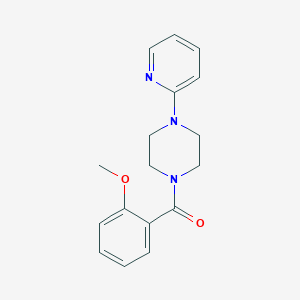
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5843865.png)
![3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5843866.png)
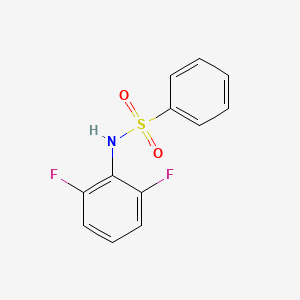

![4-methyl-3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5843889.png)